2-Indolinecarboxylicacid,1-nitroso-,methylester,(R)-(+)-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring an indoline core and a nitroso group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) typically involves the following steps:
Formation of the Indoline Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions using reagents like carbon dioxide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitroso group may participate in redox reactions, while the indoline core can engage in π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Indolinecarboxylicacid,1-nitroso-,ethylester: Similar structure with an ethyl ester group.
2-Indolinecarboxylicacid,1-nitroso-,methylester: Non-chiral version of the compound.
2-Indolinecarboxylicacid,1-nitroso-,methylester,(S)-(-)-(8CI): Enantiomer of the compound.
Uniqueness
The ®-(+)-(8CI) configuration of the compound imparts unique chiral properties, which can influence its biological activity and interactions with other molecules. This makes it distinct from its non-chiral or enantiomeric counterparts.
Eigenschaften
Molekularformel |
C10H10N2O3 |
---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl (2R)-1-nitroso-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(13)9-6-7-4-2-3-5-8(7)12(9)11-14/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
HJKZOFFQRJGDNV-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2N1N=O |
Kanonische SMILES |
COC(=O)C1CC2=CC=CC=C2N1N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.